N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound with the molecular formula C15H24Cl2N2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities and have attracted significant attention in scientific research .
Vorbereitungsmethoden
The preparation of N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves several synthetic routes. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.
Analyse Chemischer Reaktionen
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various tropane alkaloids. In biology, it is studied for its potential biological activities, including its effects on neurotransmitter systems. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and cholinergic systems. This interaction can modulate the activity of these receptors, leading to various physiological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence neurotransmitter release and receptor signaling .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids such as cocaine and atropine, which also have the 8-azabicyclo[3.2.1]octane scaffold. this compound has distinct chemical properties and biological effects that make it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C15H22N2 |
---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-17(11-12-5-3-2-4-6-12)15-9-13-7-8-14(10-15)16-13/h2-6,13-16H,7-11H2,1H3 |
InChI-Schlüssel |
DRPLGRDEZSJOCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CC3CCC(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.